A Comprehensive Technical Guide to 2-Carbamoyl-6-nitrobenzoic Acid
A Comprehensive Technical Guide to 2-Carbamoyl-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbamoyl-6-nitrobenzoic acid, identified by the CAS number 65911-46-8 , is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a benzoic acid scaffold substituted with a carbamoyl (-CONH₂) and a nitro (-NO₂) group at the ortho positions, presents a unique electronic and steric environment. This arrangement of functional groups suggests its potential as a versatile building block for the synthesis of more complex heterocyclic systems and as a candidate for biological screening in drug discovery programs. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and potential applications, grounded in established chemical principles and supported by relevant literature.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Carbamoyl-6-nitrobenzoic Acid is presented in the table below. These predicted values offer a valuable starting point for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 65911-46-8 | - |
| Molecular Formula | C₈H₆N₂O₅ | - |
| Molar Mass | 210.14 g/mol | [1] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 394.2 ± 32.0 °C (Predicted) | [1] |
| pKa | 1.93 ± 0.30 (Predicted) | [1] |
| Storage Condition | 2-8°C | [1] |
Proposed Synthesis Pathway
Caption: Proposed synthesis of 2-Carbamoyl-6-nitrobenzoic Acid.
Experimental Protocol: A Hypothetical Approach
The following protocol is a conceptualized procedure based on the synthesis of similar carbamoyl benzoic acids.[2] Researchers should treat this as a starting point for method development and optimization.
Objective: To synthesize 2-Carbamoyl-6-nitrobenzoic Acid from 2-nitrohomophthalic anhydride.
Materials:
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2-Nitrohomophthalic anhydride
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Aqueous ammonia (e.g., 28-30%)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
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Hydrochloric acid (HCl) for acidification
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Standard laboratory glassware and stirring apparatus
Procedure:
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Dissolution: In a round-bottom flask, dissolve 2-nitrohomophthalic anhydride in a suitable anhydrous solvent like THF.
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Reaction: Cool the solution in an ice bath and slowly add an excess of aqueous ammonia dropwise with vigorous stirring. The reaction is expected to be exothermic.
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Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, remove the solvent under reduced pressure.
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Acidification: Dissolve the residue in water and acidify with dilute HCl until a precipitate is formed.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Purification: Wash the crude product with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Carbamoyl-6-nitrobenzoic Acid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
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Infrared (IR) spectroscopy: To identify the characteristic functional groups (C=O, N-H, NO₂).
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Mass Spectrometry (MS): To determine the molecular weight.
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Melting Point Analysis: To assess purity.
Potential Applications in Drug Discovery and Development
The structural motifs present in 2-Carbamoyl-6-nitrobenzoic acid—the nitro group, the carboxylic acid, and the carbamoyl group—are all prevalent in pharmacologically active molecules. This suggests a range of potential therapeutic applications for this compound and its derivatives.
As a Scaffold in Medicinal Chemistry
Benzoic acid derivatives are widely recognized as important scaffolds in drug discovery due to their structural versatility and ability to interact with biological targets.[3] The presence of three distinct functional groups on the aromatic ring of 2-Carbamoyl-6-nitrobenzoic acid allows for diverse chemical modifications, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening.
Antimicrobial Potential
Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be enzymatically reduced by microbial nitroreductases to form reactive nitrogen species that induce oxidative stress, leading to damage of cellular components like DNA and proteins.[3] This mechanism is a validated strategy against various pathogens. Furthermore, the carbamate moiety is a structural feature in many approved drugs and can play a role in drug-target interactions or improve the biological activity of a parent molecule.[4] The combination of the nitro and carbamoyl groups in this molecule makes it an intriguing candidate for the development of novel antibacterial agents, particularly in the face of rising antimicrobial resistance.[3]
Enzyme Inhibition
The carboxylic acid group can act as a key binding moiety for various enzyme active sites. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The overall structure of 2-Carbamoyl-6-nitrobenzoic acid could be explored for its potential to inhibit enzymes implicated in various diseases.
Caption: Potential therapeutic applications of 2-Carbamoyl-6-nitrobenzoic Acid.
Conclusion
2-Carbamoyl-6-nitrobenzoic Acid is a chemical entity with considerable, yet largely unexplored, potential. Its synthesis is achievable through established chemical transformations, and its structural features suggest a variety of promising applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and drug development professionals to initiate further investigation into this intriguing molecule. The proposed synthesis and the outlined potential applications are intended to stimulate further research and unlock the full potential of 2-Carbamoyl-6-nitrobenzoic Acid.
References
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Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. Retrieved from [Link]
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ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
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ChemBK. (n.d.). 2-Carbamoyl-6-nitrobenzoic Acid. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Retrieved from [Link]
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MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
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ResearchGate. (2016, April 19). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
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PubChem. (n.d.). 2-Carbamoyl-3-nitrobenzoic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
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Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]




